molecular formula C6H9NO2 B12120189 2,4-Hexadienoic acid, 6-amino-, (E,E)-

2,4-Hexadienoic acid, 6-amino-, (E,E)-

Cat. No.: B12120189
M. Wt: 127.14 g/mol
InChI Key: QABSVNGMVHOAKF-ZPUQHVIOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Hexadienoic acid, 6-amino-, (E,E)- is an organic compound with the molecular formula C6H9NO2 It is a derivative of hexadienoic acid, featuring an amino group at the 6th position and double bonds at the 2nd and 4th positions in the E,E configuration

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Hexadienoic acid, 6-amino-, (E,E)- typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific catalysts and temperature control to ensure the desired configuration and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Hexadienoic acid, 6-amino-, (E,E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce saturated compounds .

Scientific Research Applications

2,4-Hexadienoic acid, 6-amino-, (E,E)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Hexadienoic acid, 6-amino-, (E,E)- involves its interaction with specific molecular targets and pathways. The amino group and conjugated double bonds play crucial roles in its reactivity and binding affinity. The compound can modulate enzymatic activities and participate in redox reactions, influencing various biological processes .

Comparison with Similar Compounds

Uniqueness: 2,4-Hexadienoic acid, 6-amino-, (E,E)- is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various reactions and form diverse derivatives makes it valuable in research and industrial applications .

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(2E,4E)-6-aminohexa-2,4-dienoic acid

InChI

InChI=1S/C6H9NO2/c7-5-3-1-2-4-6(8)9/h1-4H,5,7H2,(H,8,9)/b3-1+,4-2+

InChI Key

QABSVNGMVHOAKF-ZPUQHVIOSA-N

Isomeric SMILES

C(/C=C/C=C/C(=O)O)N

Canonical SMILES

C(C=CC=CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.